molecular formula C14H12Cl3N3 B13143595 ({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile CAS No. 92291-85-5

({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile

Cat. No.: B13143595
CAS No.: 92291-85-5
M. Wt: 328.6 g/mol
InChI Key: ZAQKYVWOSAWBAZ-UHFFFAOYSA-N
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Description

2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile is a complex organic compound known for its significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of bis(2-chloroethyl)amino and chlorobenzylidene groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(bis(2-chloroethyl)amino)benzaldehyde with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions or amines, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its effects on cellular processes.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with DNA replication and cell division.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and can induce apoptosis in cancer cells . The compound may also interact with specific enzymes, inhibiting their activity and affecting various metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile include:

The uniqueness of 2-(4-(Bis(2-chloroethyl)amino)-2-chlorobenzylidene)malononitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

The compound ({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile , commonly referred to in the literature as a derivative of bis(2-chloroethyl)amine, exhibits significant biological activity that has garnered attention in pharmacological and toxicological studies. This article explores its biological mechanisms, therapeutic potentials, and associated toxicities, drawing from various research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : N'-((E)-{4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}METHYLIDENE)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • Molecular Formula : C13H12Cl3N3
  • Molecular Weight : 318.62 g/mol

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antitumor properties , cytotoxic effects , and potential as an HDAC inhibitor . The following sections detail these activities.

Antitumor Properties

Research indicates that derivatives of bis(2-chloroethyl)amine exhibit potent antitumor activity. For instance, one study reported that a related compound, 4-[bis(2-chloroethyl)-amino]-benzamide (FNA), demonstrated significant inhibitory effects against HepG2 solid tumor cells with an IC50 value of 1.30 μM . This suggests that similar compounds may share this antitumor efficacy.

The mechanism underlying the antitumor activity involves the induction of apoptosis and cell cycle arrest. Specifically, FNA was shown to promote apoptosis and cause G2/M phase arrest in cancer cells, enhancing its anticancer effects when combined with other chemotherapeutic agents like taxol and camptothecin .

Cytotoxic Effects

The cytotoxicity of compounds containing bis(2-chloroethyl)amine moieties is well-documented. They are known to induce DNA damage through oxidative stress mechanisms. A study on CEES (a sulfur mustard analog) demonstrated that exposure led to DNA damage marked by phosphorylation of H2A.X and accumulation of p53 in treated cells . These findings indicate a potential risk associated with the use of such compounds in therapeutic settings.

Toxicological Considerations

While the biological activity presents therapeutic opportunities, there are significant toxicity concerns associated with bis(2-chloroethyl)amine derivatives:

  • Skin Toxicity : CEES exposure has been linked to severe cutaneous toxicity, characterized by inflammation and cellular apoptosis in skin tissues . Histopathological evaluations revealed increases in dermal thickness and inflammatory cell infiltration following exposure.
  • Oxidative Stress : The induction of oxidative stress is a critical factor contributing to the cytotoxicity observed with these compounds. Elevated levels of reactive oxygen species (ROS) were noted, which can lead to further cellular damage and inflammation .

Case Studies

  • In Vitro Studies : An investigation into the effects of 4-bis(2-chloroethyl)-amino-benzamide on HepG2 cells revealed that it inhibited cell proliferation significantly more than traditional HDAC inhibitors like SAHA .
  • In Vivo Studies : In xenograft models, FNA demonstrated a tumor growth inhibition rate of 48.89%, comparable to other established treatments but with a more favorable side effect profile .

Properties

CAS No.

92291-85-5

Molecular Formula

C14H12Cl3N3

Molecular Weight

328.6 g/mol

IUPAC Name

2-[[4-[bis(2-chloroethyl)amino]-2-chlorophenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H12Cl3N3/c15-3-5-20(6-4-16)13-2-1-12(14(17)8-13)7-11(9-18)10-19/h1-2,7-8H,3-6H2

InChI Key

ZAQKYVWOSAWBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(CCCl)CCCl)Cl)C=C(C#N)C#N

Origin of Product

United States

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